(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole is a heterocyclic compound; it is a type of organic compound that contains a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a morpholinosulfonyl group and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the morpholinosulfonyl and methylsulfonyl groups attached at specific positions . The exact structure would depend on the locations of these substitutions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and morpholino groups . These functional groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and morpholino groups could impact its solubility, melting point, and boiling point .Scientific Research Applications
Quorum Sensing Inhibitors
This compound has been synthesized and evaluated as a quorum sensing inhibitor . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic interest as a phenomenon, quorum sensing has several practical applications for computing, robotics, and social organization.
Antibacterial Activity
The compound has shown antibacterial activity . It was studied against different bacteria and the results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
Cytotoxic Activity
The compound has demonstrated cytotoxic activity against human cancer cell lines MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .
Biofilm Clearance
The compound has also shown potential in biofilm clearance . Biofilms are any group of microorganisms in which cells stick to each other and often also to a surface. These adherent cells become embedded within a slimy extracellular matrix that is composed of extracellular polymeric substances (EPS). The cells within the biofilm produce the EPS components, which are typically a polymeric conglomeration of extracellular polysaccharides, proteins, lipids and DNA.
Synthesis of Unsymmetrical Azines
The compound has been used in the synthesis of unsymmetrical azines . Azines are a class of organic compounds with the formula (RC=N)2NR’. They are a subclass of imines, specifically diimines. They can be viewed as two imines coupled by a nitrogen atom. Azines are a versatile class of compounds with a variety of applications in organic synthesis.
Docking Studies
Docking studies: were performed to examine the potential of the compound to bind to the LasR protein of Pseudomonas aeruginosa . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for instance, scoring functions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S3/c1-22-17-8-7-16(31(2,25)26)13-18(17)30-20(22)21-19(24)14-3-5-15(6-4-14)32(27,28)23-9-11-29-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFHKKZXUPGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide |
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